Cas no 25641-18-3 (Azocarmine G)

Azocarmine G 化学的及び物理的性質
名前と識別子
-
- hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt
- Azocarmine G
- AZOCARMINE G C.I. NO. 50085
- ACID RED 101
- Acid Red 101,Rosinduline
- AZOCARMINE 'G'
- Biological stain
- C.I.50085
- C.I.Acid Red 101
- N-Phenylrosinduline sulfonic acid disodiuM salt
- Rosazine
- ROSINDULINE
- ROSINDULINE GXF
- Acid Carmine G Extra
- Azocarmine GFM
- Azocarmine GX
- GIND 25
- C.I. 50085
- sodium 7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate
- Benzo[a]phenazinium,7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1)
- A0603
- MFCD00042002
- AZOCARMINEG
- AKOS024319284
- AKOS015902996
- J-016083
- Q2167420
- CHEBI:87206
- 1313437-29-4
- Azocarmine G, for microscopy (Hist.)
- 25641-18-3
- Sodium 7-phenyl-5-((4-sulfonatophenyl)amino)benzo[a]phenazin-7-ium-3-sulfonate
- Acid Red 101 and Rosinduline
- sodium 7-phenyl-5-(4-sulfonatoanilino)benzo(a)phenazin-7-ium-3-sulfonate
- azocarmin G
- Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, hydroxide, inner salt, monosodium salt; Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, monosodium salt (9CI); C.I. Acid Red 101 (7CI); C.I. Acid Red 101, monosodium s
- LUERODMRBLNCFK-UHFFFAOYSA-M
-
- MDL: MFCD00042002
- インチ: InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)21-16-14-19(15-17-21)29-25-18-27-28(23-11-5-4-10-22(23)25)30-24-12-6-7-13-26(24)31(27)39(35,36)37-20-8-2-1-3-9-20;/h1-18H,(H,32,33,34);/q;+1/p-1
- InChIKey: LUERODMRBLNCFK-UHFFFAOYSA-M
- SMILES: C1=CC=C(C=C1)OS(=O)(=O)N2C3=CC=CC=C3N=C4C5=CC=CC=C5C(=NC6=CC=C(C=C6)S(=O)(=O)[O-])C=C42.[Na+]
計算された属性
- 精确分子量: 579.05300
- 同位素质量: 579.053471
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 40
- 回転可能化学結合数: 5
- 複雑さ: 1040
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 143
じっけんとくせい
- Color/Form: ダークレッドまたはマゼンタ色粉末
- ゆうかいてん: No data available
- Boiling Point: °Cat760mmHg
- フラッシュポイント: °C
- すいようせい: Soluble in water (1 mg/ml).
- PSA: 159.96000
- LogP: 6.60430
- Solubility: 未確定
- いろしすう: 50085
- じょうきあつ: No data available
Azocarmine G Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
- TSCA:Yes
Azocarmine G Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB113802-5 g |
Azocarmine G; . |
25641-18-3 | 5 g |
€106.00 | 2023-07-20 | ||
abcr | AB113802-10 g |
Azocarmine G; . |
25641-18-3 | 10 g |
€157.80 | 2023-07-20 | ||
Apollo Scientific | BIA1501-10g |
Azocarmine G |
25641-18-3 | 10g |
£40.00 | 2024-05-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520819-1g |
Sodium 4-((7-(phenoxysulfonyl)benzo[a]phenazin-5(7H)-ylidene)amino)benzenesulfonate |
25641-18-3 | 98% | 1g |
¥246 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214564-1g |
Azocarmine G, |
25641-18-3 | 1g |
¥263.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214564A-10g |
Azocarmine G, |
25641-18-3 | 10g |
¥925.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A1091-25G |
Azocarmine G |
25641-18-3 | 25G |
¥3728.14 | 2022-02-23 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801117-1g |
Azocarmine G |
25641-18-3 | Biological stain | 1g |
¥176.00 | 2022-09-29 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | OA7434-5g |
Azocarmine G |
25641-18-3 | 5g |
¥560元 | 2023-09-15 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009513-1g |
Azocarmine G |
25641-18-3 | 1g |
¥169 | 2023-09-09 |
Azocarmine G 関連文献
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1. Index pages
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Lu-Yi Wang,Mohsen Jafarpour,Chung-Ping Lin,Esther Appel,Stanislav N. Gorb,Hamed Rajabi Soft Matter 2019 15 8272
-
5. CCCXCV.—The behaviour of glucose and certain other carbohydrates towards dyestuffs and towards potassium ferricyanide in an alkaline mediumEdmund Knecht,Eva Hibbert J. Chem. Soc. Trans. 1925 127 2854
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7. Organic chemistry
-
Dumitru Sirbu,Rebecca Wales,David R. Geary,Paul G. Waddell,Andrew C. Benniston Photochem. Photobiol. Sci. 2019 18 140
-
10. Organic chemistry
Related Categories
- Material Chemicals Colorants and Pigments Dyes
- Material Chemicals Colorants and Pigments
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinoxalines
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Azocarmine Gに関する追加情報
Azocarmine G and Its Significance in Modern Chemical Biology
Azocarmine G (CAS No. 25641-18-3) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, characterized by its azo functional group and complex nitrogen-containing ring system, has been the subject of extensive research, particularly in the development of novel therapeutic agents and diagnostic tools.
The molecular structure of Azocarmine G consists of a benzene ring fused with a pyridazine moiety, which is further substituted with an azo group (-N=N-). This structural motif not only contributes to its distinct chemical reactivity but also influences its interaction with biological targets. The presence of multiple nitrogen atoms in its framework makes it a versatile scaffold for designing molecules that can modulate biological pathways.
In recent years, Azocarmine G has been explored for its potential applications in pharmaceutical research. Studies have demonstrated its ability to interact with various biomolecules, including proteins and nucleic acids. One of the most intriguing aspects of this compound is its photochemical properties, which have been leveraged in the development of photoactivatable probes for cellular imaging. These probes allow researchers to visualize and track specific biological processes with high precision, offering new insights into cellular mechanisms.
Moreover, the research on Azocarmine G has extended to its role as a precursor in the synthesis of more complex bioactive molecules. Its unique reactivity enables the formation of stable intermediates that can be further functionalized to produce drugs with targeted therapeutic effects. For instance, derivatives of Azocarmine G have been investigated for their potential in treating inflammatory diseases and cancer by modulating key signaling pathways involved in these conditions.
The synthesis of Azocarmine G (CAS No. 25641-18-3) involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as azo coupling and cyclization. These synthetic strategies not only provide access to pure samples for research purposes but also offer opportunities for scale-up production, making it feasible for industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of Azocarmine G's behavior. Molecular modeling studies have predicted new derivatives with improved pharmacological properties, guiding experimental efforts toward more effective drug candidates. These computational approaches are complemented by experimental validation, where synthetic analogs are tested for their biological activity using high-throughput screening techniques.
The therapeutic potential of Azocarmine G has also been explored in the context of antimicrobial agents. Preliminary studies suggest that certain derivatives exhibit potent activity against resistant bacterial strains, offering a promising alternative to conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.
In conclusion, Azocarmine G (CAS No. 25641-18-3) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable scaffold for developing innovative therapeutic agents and diagnostic tools. As research continues to uncover new aspects of this molecule, its significance in advancing medical science is likely to grow even further.
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